molecular formula C12H12N2O B2822698 N-(2-methylquinolin-6-yl)acetamide CAS No. 130976-62-4

N-(2-methylquinolin-6-yl)acetamide

Cat. No.: B2822698
CAS No.: 130976-62-4
M. Wt: 200.241
InChI Key: ZWLXQDPVQTXRLQ-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-6-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring substituted with a methyl group at the 2-position and an acetamide group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-6-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine.

Another method involves the reaction of 2-methylquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(2-methylquinolin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: A precursor in the synthesis of N-(2-methylquinolin-6-yl)acetamide.

    Quinoline N-oxide: An oxidized derivative of quinoline.

    6-amino-2-methylquinoline: A related compound with an amino group at the 6-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamide group at the 6-position and the methyl group at the 2-position differentiates it from other quinoline derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

IUPAC Name

N-(2-methylquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-10-7-11(14-9(2)15)5-6-12(10)13-8/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLXQDPVQTXRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-amino-2-methylquinoline (1.02 g, 6.45 mmol) was dissolved in pyridine (30 ml), acetic anhydride (0.913 ml, 9.67 mmol) was added thereto, and the mixture was stirred at room temperature for 3 hours. The solvent was distilled off under reduced pressure, and diisopropyl ether was added thereto for crystallization, to obtain N-(2-methyl-6-quinolinyl)acetamide (1.20 g) as white powders.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.913 mL
Type
reactant
Reaction Step Two

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